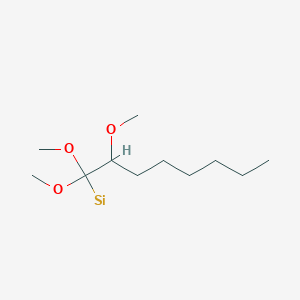
4,5,6,7-Tetrahydro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-1,3-benzoxazole is a heterocyclic compound that features a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes under acidic conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide can yield the desired benzoxazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts and nanocatalysts are often employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-1,3-benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,5,6,7-tetrahydro-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A related compound with a similar structure but without the tetrahydro modification.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen in benzoxazole.
Uniqueness
4,5,6,7-Tetrahydro-1,3-benzoxazole is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This modification can influence its reactivity, stability, and interactions with biological targets .
Propiedades
Número CAS |
40814-50-4 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-1,3-benzoxazole |
InChI |
InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 |
Clave InChI |
ICZQPMMRUBWVAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)


![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)


